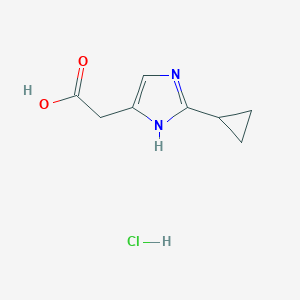

2-(2-Cyclopropyl-1H-imidazol-5-yl)acetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Cyclopropyl-1H-imidazol-5-yl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2. It is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight is 202.64.Aplicaciones Científicas De Investigación

Structural and Magnetic Properties of Hydrochloride Crystals

Research on hydrochloride crystals based on similar imidazole derivatives reveals insights into the relationship between magnetic properties and crystal-stacking structures. One study explored the diamagnetic properties of imidazole radical crystals and their supramolecular interactions, indicating potential applications in materials science and magnetic property analysis (Guo-Ping Yong et al., 2013).

Catalysis and Chemical Synthesis

N-heterocyclic carbenes (NHCs), including imidazolyl derivatives, have shown to be efficient catalysts in transesterification and acylation reactions. This suggests the potential use of the chemical in the development of new catalytic methods for esterification and acylation, which are key reactions in pharmaceutical and material science industries (G. Grasa et al., 2002).

Chromotropic and Photochromic Properties

The chromotropic and photochromic properties of imidazole derivatives have been studied, showing potential for applications in the development of materials with light-responsive properties. This can be used in designing smart materials for sensors, displays, and light-controlled switches (Y. Sakaino, 1983).

Coordination Chemistry and Supramolecular Structures

Imidazole derivatives have been used to synthesize complexes with unique coordination modes and structures, such as polymeric chain structures and macrocyclic tetranuclear structures. These findings are relevant for the development of novel coordination compounds with potential applications in catalysis, materials science, and molecular recognition (Xiangdong Gan et al., 2011).

Green Chemistry and Sustainable Synthesis

Imidazol-1-yl-acetic acid has been identified as a green bifunctional organocatalyst for the synthesis of certain compounds under solvent-free conditions, highlighting its role in promoting eco-friendly chemical processes. This supports the application of imidazole derivatives in green chemistry initiatives, aiming to reduce the environmental impact of chemical synthesis (S. Nazari et al., 2014).

Mecanismo De Acción

Target of Action

Imidazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mode of Action

The mode of action of imidazole derivatives can vary widely depending on their specific structure and the receptors they target . For example, some imidazole derivatives work by inhibiting certain enzymes, while others might interact with cell receptors to modulate their activity .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . The specific pathways affected would depend on the specific targets of the compound .

Pharmacokinetics

The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

The molecular and cellular effects of an imidazole derivative would depend on its specific targets and mode of action . For example, an imidazole derivative that inhibits a certain enzyme might result in decreased activity of that enzyme, leading to changes in the cellular processes that the enzyme is involved in .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . For example, the pH of the environment could affect the ionization state of the compound, which in turn could influence its solubility and ability to cross cell membranes .

Propiedades

IUPAC Name |

2-(2-cyclopropyl-1H-imidazol-5-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c11-7(12)3-6-4-9-8(10-6)5-1-2-5;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMVTDFULHJMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2705947.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2705952.png)

![1-[4-(Prop-2-yn-1-yloxy)phenyl]propan-1-ol](/img/structure/B2705961.png)

![Methyl 3-(3-(methylsulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2705963.png)

![N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide](/img/structure/B2705964.png)

![2,4-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2705970.png)